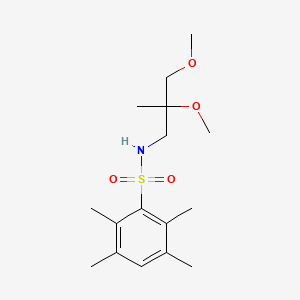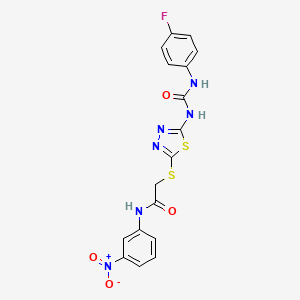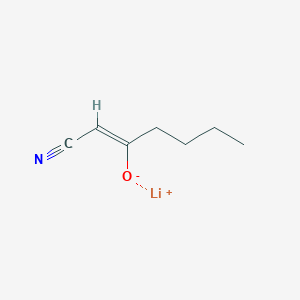
N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzene-1-sulfonamide” is a chemical compound. Based on its name, it is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their SO2NH2 group. They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with four methyl groups and a sulfonamide group. The sulfonamide group would be attached to a 2,3-dimethoxy-2-methylpropyl group .Scientific Research Applications
Catalytic Applications
One-Pot Synthesis Catalysis : N-halosulfonamides, such as N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide, have been utilized as efficient catalysts in one-pot synthesis reactions. For example, they have catalyzed the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones from aldehydes, phthalhydrazide, and dimedone under solvent-free conditions, demonstrating their utility in facilitating complex organic reactions (Ghorbani‐Vaghei et al., 2011).
Electrochemical Studies
Electrochemical Behavior and Radical Anion Formation : The electrochemical properties of sulfonamides have been explored, revealing insights into their redox behavior. Studies have shown how tertiary sulfonamides undergo stepwise reduction to form stable radical anions and dianions, offering a glimpse into their electrochemical versatility and potential in redox-related applications (Asirvatham & Hawley, 1974).
Synthesis of Derivatives and Polymers
Synthesis of Novel Derivatives : Research has also focused on using N-halosulfonamides for the synthesis of new chemical derivatives, such as pyrans and triazines. These studies highlight the reagents' role in promoting condensation and cyclization reactions, leading to the creation of compounds with potential medicinal and material science applications (Ghorbani‐Vaghei et al., 2014).
Molecular Structure and Interactions
Supramolecular Assembly and Coordination Geometry : Investigations into the molecular structures of sulfonamide derivatives have provided insights into their conformations and supramolecular interactions. These studies contribute to understanding how sulfonamides can be engineered to achieve desired molecular architectures and properties, potentially informing the design of materials and drugs (White et al., 1999).
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-11-8-12(2)14(4)15(13(11)3)22(18,19)17-9-16(5,21-7)10-20-6/h8,17H,9-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPUJDAATQJSMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C)(COC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2986708.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2986713.png)
![1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2986716.png)


![ethyl 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2986720.png)
![Methyl 1-[3-(prop-2-enoylamino)phenyl]cyclobutane-1-carboxylate](/img/structure/B2986721.png)

![Ethyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2986724.png)


![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)

